molecular formula C9H10BClO2 B13458579 (2-Chloro-5-cyclopropylphenyl)boronic acid

(2-Chloro-5-cyclopropylphenyl)boronic acid

Cat. No.: B13458579
M. Wt: 196.44 g/mol
InChI Key: XMHZVCZDVFRQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step . The resulting boronate esters can be hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.

    (2-Chloro-5-methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and stability.

    (2-Chloro-5-fluorophenyl)boronic Acid: Contains a fluorine atom instead of a cyclopropyl group, influencing its electronic properties and reactivity.

Uniqueness

(2-Chloro-5-cyclopropylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. This combination imparts distinct steric and electronic effects, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(2-chloro-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2

InChI Key

XMHZVCZDVFRQFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.